molecular formula C16H17N5O2S B12162383 N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide

Cat. No.: B12162383
M. Wt: 343.4 g/mol
InChI Key: FDPLENMHNPLEON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an isopropyl group at the 5-position, linked via an acetamide bridge to a 3-methyl-2-oxoquinoxaline moiety. This structure combines two pharmacologically significant heterocycles: the thiadiazole ring (known for antimicrobial and antitumor properties) and the quinoxaline system (associated with antiviral and anticonvulsant activities) .

Properties

Molecular Formula

C16H17N5O2S

Molecular Weight

343.4 g/mol

IUPAC Name

2-(3-methyl-2-oxoquinoxalin-1-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C16H17N5O2S/c1-9(2)14-19-20-16(24-14)18-13(22)8-21-12-7-5-4-6-11(12)17-10(3)15(21)23/h4-7,9H,8H2,1-3H3,(H,18,20,22)

InChI Key

FDPLENMHNPLEON-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=NN=C(S3)C(C)C

Origin of Product

United States

Biological Activity

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The compound features a unique combination of a thiadiazole moiety and a quinoxaline derivative, which may contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N3O2SC_{12}H_{15}N_3O_2S, with a molecular weight of approximately 297.4 g/mol. The structure is characterized by the presence of both thiadiazole and quinoxaline rings, which are known to exhibit various biological activities.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. For instance, derivatives containing similar functional groups have been shown to inhibit cell proliferation in various cancer cell lines. The cytotoxicity of related compounds was assessed using the MTT assay against several cancer types including colon (HT29) and lung (A549) cancer cells. The results indicated that modifications in the structure significantly influenced the cytotoxic effects, with some derivatives demonstrating potent activity at concentrations lower than 500 µM .

The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or pathways associated with cancer cell growth. Thiadiazole and quinoxaline derivatives are known to interact with various biological targets, potentially leading to apoptosis in cancer cells. Studies suggest that electron density and substituent effects play crucial roles in enhancing the cytotoxicity against cancerous cells .

Antimicrobial Activity

In addition to anticancer properties, compounds with similar structures have demonstrated antimicrobial activities. The presence of the thiadiazole moiety is particularly noteworthy as it has been linked to enhanced antibacterial and antifungal activities. Further investigations are needed to evaluate the specific antimicrobial spectrum and mechanisms of action for this compound.

Data Summary

Activity Cell Line IC50 (µM) Notes
AnticancerHT29<500Significant cytotoxicity observed
AnticancerA549<500Similar trends noted with structural analogs
AntimicrobialVariousTBDRequires further investigation

Case Studies

  • Cytotoxicity Studies : In a study evaluating a series of piperazinone derivatives, modifications led to increased cytotoxicity against cancer cell lines compared to normal cells. This indicates that structural variations can enhance therapeutic indices .
  • Mechanistic Insights : Research on similar compounds has highlighted their ability to induce apoptosis through various pathways, including mitochondrial dysfunction and caspase activation, suggesting that this compound may share these mechanisms .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations and Physicochemical Properties

The compound shares structural similarities with derivatives reported in the literature, differing primarily in substituents on the thiadiazole, acetamide linker, and quinoxaline moieties. Key analogs and their properties include:

Compound ID/Name Substituents on Thiadiazole Quinoxaline Substituents Melting Point (°C) Yield (%) Key Biological Activity
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-methylphenoxy)acetamide (5e) 4-Chlorobenzylthio 3-Methyl-2-oxo 132–134 74 Moderate antimicrobial activity
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide (5h) Benzylthio 3-Methyl-2-oxo 133–135 88 High antifungal/bacterial activity
Compound 5d p-Nitrophenyl 3-Methyl-2-oxo Not reported ~50 Broad-spectrum antimicrobial
Target Compound 5-Isopropyl 3-Methyl-2-oxo Not reported Not reported Not explicitly tested

Key Observations :

  • The isopropyl group on the thiadiazole ring in the target compound introduces steric bulk compared to smaller substituents (e.g., benzylthio in 5h or chloro in 5e), which may influence solubility and receptor binding .
  • Derivatives with electron-withdrawing groups (e.g., nitro in 5d, trifluoromethyl in 5h) exhibit enhanced antimicrobial activity due to increased electrophilicity and membrane penetration .
Antimicrobial Activity:
  • Compound 5d (p-nitrophenyl substituent) : Demonstrated inhibition zones of 18–22 mm against E. coli, S. aureus, and C. albicans, attributed to the nitro group’s electron-withdrawing effects enhancing interaction with microbial enzymes .
  • Compound 5h (trifluoromethyl substituent) : Showed superior activity (20–24 mm inhibition zones) against bacterial and fungal strains, likely due to the CF3 group’s lipophilicity and stability .
  • Compound 5l (chlorophenyl substituent) : Exhibited minimal activity (8–12 mm inhibition zones), highlighting the detrimental impact of halogenated aromatic groups in certain positions .
Anticonvulsant and Antiviral Potential:
  • Quinoxaline derivatives with acetamide linkers (e.g., compound 30-b in ) have shown promise against respiratory viruses, suggesting the target compound’s quinoxaline moiety could be leveraged for similar applications .
  • Analogous structures in demonstrated anticonvulsant activity via modulation of GABA receptors, though substituent-specific effects remain uncharacterized for the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.